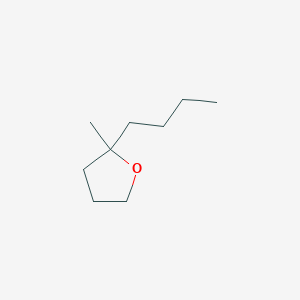![molecular formula C11H24O3 B14685922 1-(2-{2-[(Propan-2-yl)oxy]ethoxy}ethoxy)butane CAS No. 25961-88-0](/img/structure/B14685922.png)
1-(2-{2-[(Propan-2-yl)oxy]ethoxy}ethoxy)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-{2-[(Propan-2-yl)oxy]ethoxy}ethoxy)butane is an organic compound with a complex structure that includes multiple ether linkages. This compound is part of a class of chemicals known for their versatile applications in various fields, including industrial and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{2-[(Propan-2-yl)oxy]ethoxy}ethoxy)butane typically involves the reaction of butane derivatives with propan-2-yl ether compounds. The process often requires the use of catalysts and specific reaction conditions to ensure the formation of the desired product. For instance, the reaction may involve the use of strong bases or acids to facilitate the etherification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is also common to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1-(2-{2-[(Propan-2-yl)oxy]ethoxy}ethoxy)butane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like halides, hydroxides, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
1-(2-{2-[(Propan-2-yl)oxy]ethoxy}ethoxy)butane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of biological membranes and as a component in various biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which 1-(2-{2-[(Propan-2-yl)oxy]ethoxy}ethoxy)butane exerts its effects involves its interaction with specific molecular targets. The compound’s ether linkages allow it to form hydrogen bonds and other interactions with various biomolecules, influencing their structure and function. These interactions can affect cellular processes and pathways, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
1-Ethoxy-2-propanol: Similar in structure but with fewer ether linkages.
2-Propanol, 1-ethoxy-: Another related compound with a simpler structure.
1-[1-Methyl-2-(2-propenyloxy)ethoxy]-2-propanol: Shares some structural features but has different functional groups.
Uniqueness
1-(2-{2-[(Propan-2-yl)oxy]ethoxy}ethoxy)butane is unique due to its multiple ether linkages, which provide it with distinct chemical and physical properties. These properties make it particularly useful in applications requiring stable and versatile compounds.
Properties
CAS No. |
25961-88-0 |
|---|---|
Molecular Formula |
C11H24O3 |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1-[2-(2-propan-2-yloxyethoxy)ethoxy]butane |
InChI |
InChI=1S/C11H24O3/c1-4-5-6-12-7-8-13-9-10-14-11(2)3/h11H,4-10H2,1-3H3 |
InChI Key |
SVSKFSUPPCVHMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOCCOC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


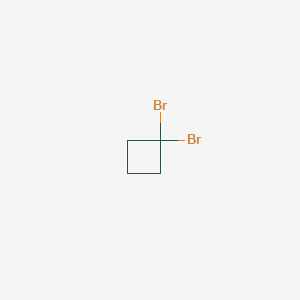
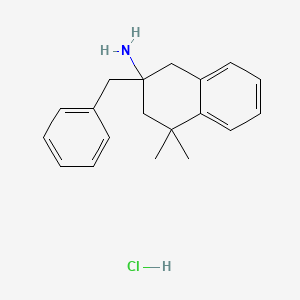
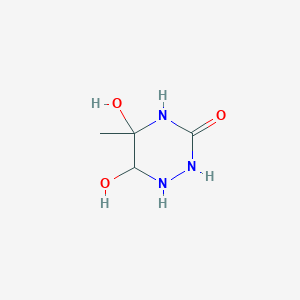
![2-(4-Methylphenyl)-4-(pyridin-2-yl)-1h-benzo[f]isoindole-1,3(2h)-dione](/img/structure/B14685860.png)
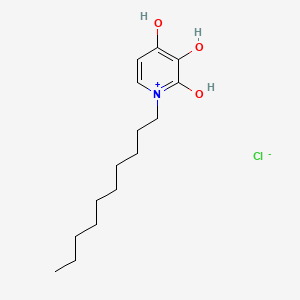
![1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-2-ylurea](/img/structure/B14685865.png)

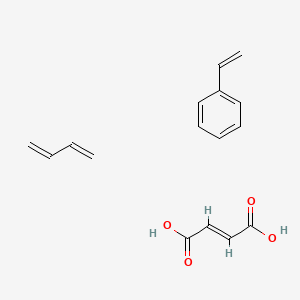

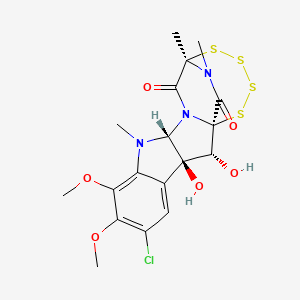

![2-(3-oxo-2,4-dihydro-1H-cyclopenta[b]indol-2-yl)isoindole-1,3-dione](/img/structure/B14685907.png)

